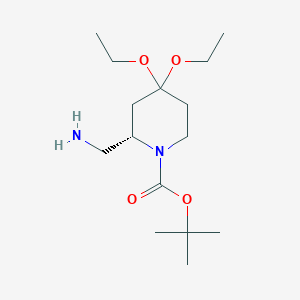
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate” is a chemical compound. It is also known as "®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate" . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of the compound is C11H22N2O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . The boiling point is 326.4±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol . The flash point is 151.2±23.7 °C . The index of refraction is 1.498 . The molar refractivity is 63.1±0.3 cm^3 .Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) when handling the compound .
Relevant Papers There are several peer-reviewed papers and technical documents related to similar compounds . These documents can provide more detailed information on the synthesis, properties, and applications of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. Initially, the piperidine ring is constructed, followed by the introduction of the carboxylate group. The tert-butyl and diethoxy groups are then incorporated under specific reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrially, the synthesis is optimized for large-scale production. This involves automated systems for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully chosen to enhance efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reductions. Nucleophilic substitutions often involve bases like sodium hydride.
Major Products: The major products from these reactions vary but typically include derivatives with modified functional groups, enhancing the compound’s utility in further synthetic applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, it serves as a building block for more complex molecules, aiding in the development of novel compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmacophore makes it significant in drug discovery and development.
Industry: Industrial applications include its use in the synthesis of polymers and as a stabilizer in various formulations.
5. Mechanism of Action: The mechanism by which tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exerts its effects often involves binding to specific molecular targets. This interaction can modulate biological pathways, leading to desired pharmacological outcomes. The carboxylate group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds such as tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate, tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exhibits distinct properties due to the presence of the aminomethyl group. This functional group endows the compound with unique reactivity and binding capabilities.
Similar Compounds: Similar compounds include tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate and tert-Butyl (2S)-4,4-diethoxy-2-ethylpiperidine-1-carboxylate, each having slight variations in their structure, influencing their chemical behavior and applications.
The details above provide a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Intrigued by any specific aspect?
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSXFVUCPBFD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


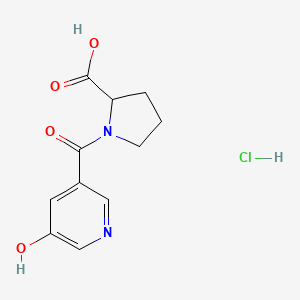
![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
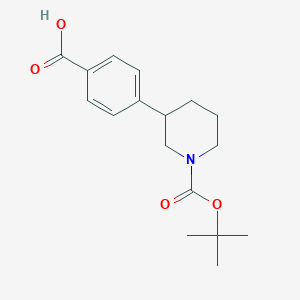

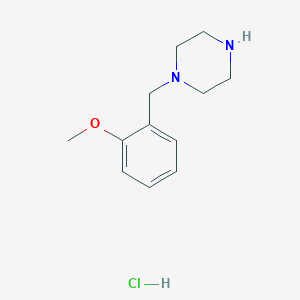
![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)
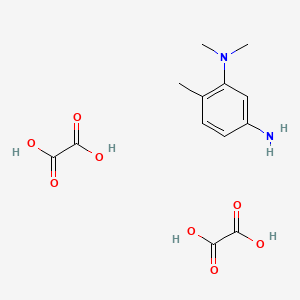
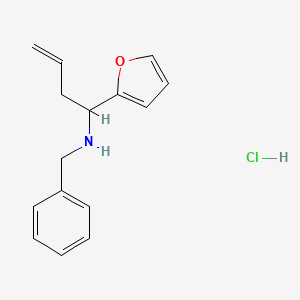
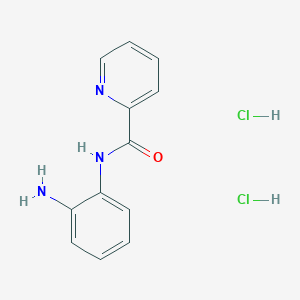
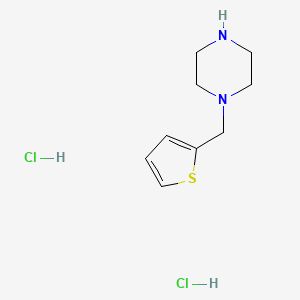
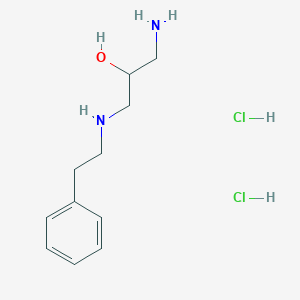
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)
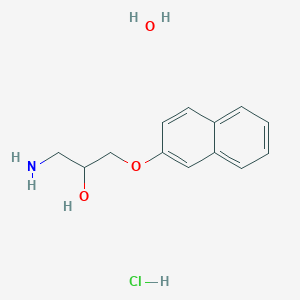
![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)
